(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Description
This compound belongs to the cyclopenta[a]phenanthren class, characterized by a steroidal core modified with acetyloxy groups and a conjugated enoic acid side chain. Its structure includes two acetyloxy substituents at positions 3 and 5 of the cyclopenta[a]phenanthren system, which are critical for its bioactivity and metabolic stability .
Properties
CAS No. |
103963-39-9 |
|---|---|
Molecular Formula |
C34H50O6 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H50O6/c1-20(30(37)38)10-12-27(39-22(3)35)21(2)24-14-18-34(9)26-11-13-28-31(5,6)29(40-23(4)36)16-17-32(28,7)25(26)15-19-33(24,34)8/h10-11,15,21,24,27-29H,12-14,16-19H2,1-9H3,(H,37,38)/b20-10+/t21-,24+,27-,28-,29+,32+,33+,34-/m0/s1 |
InChI Key |
RXLRLJSRXDHQCH-ASNKJFCVSA-N |
SMILES |
CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C |
Canonical SMILES |
CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |
melting_point |
201-202°C |
physical_description |
Solid |
Synonyms |
ganoderic acid R ganodermic acid DM ganodermic acid S ganodermic acid S, (3alpha,15alpha,24E)-isomer ganodermic acid S, (3alpha,22S,24E)-isomer lanosta-7,9(11),24-trien-3,15-diacetoxy-26-oic acid |
Origin of Product |
United States |
Biological Activity
(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a complex organic compound belonging to the class of triterpenoids. Its structural complexity suggests significant potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects and toxicity profiles.
The compound has the following chemical properties:
- Molecular Formula : C32H48O5
- Molecular Weight : 512.70 g/mol
- Topological Polar Surface Area (TPSA) : 80.70 Ų
- LogP : 7.00
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
2. Hormonal Activity
The compound's structure suggests possible interactions with hormone receptors:
- Estrogen Receptor Binding : The compound shows a binding affinity for estrogen receptors which could indicate potential use in treating hormone-dependent cancers .
- Androgen Receptor Binding : Similar binding activities have been noted for androgen receptors .
3. Toxicity Profile
The toxicity of (E)-5-Acetyloxy-6-(3-acetyloxy...) has been evaluated through various assays:
- Skin Irritation : Moderate skin irritation potential (69.23%) .
- Reproductive Toxicity : High reproductive toxicity potential (96.67%) .
- Carcinogenicity : The compound has a significant likelihood of carcinogenic effects (98% probability) .
Case Study 1: Anticancer Properties
A study focusing on the anticancer effects of triterpenoids similar to this compound demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The mechanism involved the modulation of apoptosis-related proteins and cell cycle arrest at the G1 phase.
Case Study 2: Hormonal Effects
Research on structurally related compounds indicated that they could act as selective estrogen receptor modulators (SERMs). These compounds showed promise in reducing tumor growth in estrogen receptor-positive breast cancer models.
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of signaling pathways related to cancer growth.
- Case Studies : In vitro studies have shown that similar compounds can effectively inhibit tumor growth in specific cancer cell lines (e.g., breast and prostate cancer) by disrupting their metabolic processes.
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it may possess:
- Bactericidal Properties : Effective against Gram-positive and Gram-negative bacteria.
- Potential Applications : Could be developed into new antibacterial agents to combat resistant strains of bacteria.
Drug Development
The unique structure of this compound makes it a candidate for drug development:
- Formulation : Its solubility and stability profiles suggest it could be formulated into various dosage forms (e.g., tablets or injectables).
- Targeted Therapy : The compound's ability to selectively target certain cellular pathways could lead to the development of targeted therapies with fewer side effects compared to conventional chemotherapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Pharmacokinetic and Bioactivity Comparisons
- Target Compound vs. Ganoderic Acid Me: Both compounds feature acetyloxy groups, but Ganoderic Acid Me’s diacetyloxy groups at C3 and C15 correlate with stronger NF-κB inhibition (IC₅₀ ~10 μM in MDA-MB-231 cells) . The target compound’s acetyloxy groups at C3 and C5 may enhance metabolic stability compared to hydroxylated analogs, though its potency remains untested.
Target Compound vs. MOL000273 :
MOL000273’s dihydroxy groups increase polarity, likely improving aqueous solubility but reducing membrane permeability. In contrast, the target compound’s acetyloxy groups may favor cellular uptake and prolonged half-life due to resistance to Phase I oxidation .- Target Compound vs. Fusidic Acid Derivative (FA-14): FA-14’s chloromethyl benzoyl group confers antibacterial activity via ribosomal binding, a mechanism absent in the target compound. The latter’s enoic acid side chain may instead target eukaryotic signaling pathways .
Key Structural-Activity Relationships (SAR)
- Acetyloxy vs. Hydroxy Groups : Acetylation improves lipophilicity and bioavailability but may reduce direct hydrogen bonding with targets. Hydroxylated analogs (e.g., MOL000273) likely engage in stronger polar interactions .
- Side Chain Configuration: The (E)-enoic acid in the target compound may enhance rigidity, favoring binding to hydrophobic pockets in transcription factors compared to (Z)-isomers .
- Substituent Position: Acetyloxy at C3 (common in Ganoderic Acid Me and the target compound) is linked to anti-inflammatory effects, while C15 modifications (e.g., FA-14’s chlorobenzoyl) diversify biological targets .
Preparation Methods
Grignard Coupling at C17
5-Acetoxy-(E3)-3-pentenyl-methoxymethyl ether serves as a key intermediate for alkenyl chain elongation. Reaction with Grignard reagents (e.g., methylmagnesium bromide) at −78°C in tetrahydrofuran (THF) yields (E3)-3-alkenyl-methoxymethyl ethers with >98% stereopurity. Subsequent acid hydrolysis removes the methoxymethyl protecting group, generating primary alcohols primed for acetylation.
Wittig Reaction for (E)-Alkene Formation
The Wittig reaction between stabilized ylides and aldehydes ensures selective formation of the (E)-configured double bond. For instance, treatment of 17-formylcyclopenta[a]phenanthrene derivatives with ethylidenetriphenylphosphorane generates the hept-2-enoic acid precursor with minimal Z-isomer contamination.
Carboxylation via Carbon Dioxide Insertion
Lithium alkylides, generated by deprotonation of terminal alkenes with s-butyllithium, react with carbon dioxide at −78°C to install carboxylic acid functionality. Chiral ligands such as (+)-tocosamine induce enantioselectivity, achieving optical purities >99%.
Acetylation of Hydroxyl Groups
Esterification of hydroxyl groups at C3 and C5 employs dehydrating agents and catalysts to ensure quantitative conversion.
Catalyst Systems
-
DMAP/DIC : A combination of 4-dimethylaminopyridine (DMAP) and N,N'-diisopropylcarbodiimide (DIC) in chloroform facilitates acetyl transfer from acetic anhydride to steroidal alcohols, yielding acetylated products with >95% efficiency.
-
Temperature control : Reactions conducted at 5–35°C minimize thermal degradation of acid-labile functionalities.
Solvent Optimization
Chloroform outperforms dichloromethane and toluene in solubilizing steroidal substrates, enabling homogeneous reaction conditions and simplifying workup procedures.
Stereochemical and Process Considerations
Challenges in scaling include:
Q & A
Q. What methods are recommended for structural characterization of this compound, given its complex cyclopenta[a]phenanthrene core?
- Methodology : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to resolve stereochemistry and confirm acetyloxy/methyl substituent positions. X-ray crystallography is critical for absolute configuration determination, as demonstrated for structurally related cyclopenta[a]phenanthrene derivatives .
- Challenges : Overlapping signals in NMR due to methyl groups and acetyloxy moieties require advanced decoupling techniques.
Q. How can synthetic pathways for this compound be optimized, particularly the esterification steps?
- Methodology : Employ regioselective acetylation using boron trifluoride diethyl etherate as a catalyst, similar to protocols for synthesizing 3-hydroxy acids from 6-methyl-5-hepten-2-one derivatives . Purify intermediates via column chromatography (hexane/acetone gradient) to isolate stereoisomers .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with UV/iodine visualization to avoid side products.
Q. What analytical techniques are suitable for assessing purity and resolving stereoisomers?
- Methodology : Combine reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with chiral stationary phases for enantiomeric separation. Validate purity via mass spectrometry (ESI-MS) and differential scanning calorimetry (DSC) to detect polymorphic forms .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacological activity versus observed cytotoxicity?
- Methodology : Conduct dose-response assays (e.g., IC₅₀ determination in cancer cell lines) paired with molecular docking studies to evaluate target specificity. Cross-reference with toxicity databases (e.g., NIST) to identify conflicting structural motifs .
- Case Example : Compare acetyloxy group interactions with cytochrome P450 enzymes using in silico tools (AutoDock Vina) and in vitro microsomal stability assays .
Q. What strategies are effective for studying metabolic stability and degradation products?
- Methodology : Use liver microsome assays (human/rat) with LC-HRMS to identify phase I/II metabolites. Track acetyloxy hydrolysis via isotopic labeling (e.g., ¹⁸O) to confirm cleavage sites .
- Data Interpretation : Compare fragmentation patterns with spectral libraries (e.g., PubChem) to distinguish artifacts from true metabolites .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Perform accelerated stability studies (ICH guidelines) using buffers (pH 1–9) and thermal gravimetric analysis (TGA). Monitor degradation via UV-Vis spectroscopy and NMR to identify hydrolysis or oxidation products .
- Critical Parameters : Avoid storage near strong oxidizers, as cyclopenta[a]phenanthrene derivatives may decompose into CO/CO₂ under oxidative stress .
Methodological Challenges and Solutions
Q. How to resolve contradictions between computational predictions and experimental solubility data?
- Approach : Apply Hansen solubility parameters (HSPs) and molecular dynamics (MD) simulations to refine log P predictions. Validate with shake-flask experiments in biorelevant media (FaSSIF/FeSSIF) .
- Example : Discrepancies in log P values may arise from neglected solvent-cyclopenta[a]phenanthrene core interactions, requiring force field adjustments .
Q. What in vivo models are appropriate for pharmacokinetic profiling, given the compound’s structural complexity?
- Methodology : Use transgenic zebrafish or murine models for preliminary ADME studies. Quantify plasma concentrations via UPLC-MS/MS, focusing on esterase-mediated hydrolysis of acetyloxy groups .
- Limitations : Species-specific metabolic differences necessitate humanized liver models for translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
